molecular formula C9H9Br2NO4 B1398585 Methyl 4,6-dibromo-3-(methoxymethoxy)picolinate CAS No. 1799434-69-7

Methyl 4,6-dibromo-3-(methoxymethoxy)picolinate

Cat. No.: B1398585
CAS No.: 1799434-69-7
M. Wt: 354.98 g/mol
InChI Key: MYUWTSUPCNREAU-UHFFFAOYSA-N
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Description

Methyl 4,6-dibromo-3-(methoxymethoxy)picolinate is a chemical compound with the molecular formula C9H9Br2NO4 and a molecular weight of 354.98 g/mol . This compound is a derivative of picolinic acid, featuring bromine atoms at the 4 and 6 positions and a methoxymethoxy group at the 3 position.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 4,6-dibromo-3-(methoxymethoxy)picolinate typically involves the bromination of a picolinic acid derivative followed by esterification and protection of the hydroxyl group with a methoxymethyl group. The reaction conditions often include the use of bromine or N-bromosuccinimide (NBS) as brominating agents, and the reactions are carried out in solvents like dichloromethane or acetonitrile under controlled temperatures .

Industrial Production Methods

Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. This might include continuous flow reactors for bromination and esterification steps, as well as advanced purification techniques like recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

Methyl 4,6-dibromo-3-(methoxymethoxy)picolinate can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

    Substitution: Products with different functional groups replacing the bromine atoms.

    Oxidation: Oxidized derivatives of the original compound.

    Reduction: Reduced forms of the compound with fewer bromine atoms.

    Hydrolysis: The corresponding carboxylic acid.

Scientific Research Applications

Methyl 4,6-dibromo-3-(methoxymethoxy)picolinate has various applications in scientific research:

Mechanism of Action

The mechanism of action of Methyl 4,6-dibromo-3-(methoxymethoxy)picolinate involves its interaction with specific molecular targets, such as enzymes or receptors. The bromine atoms and the methoxymethoxy group play crucial roles in its binding affinity and specificity. The pathways involved may include inhibition of enzyme activity or modulation of receptor functions .

Comparison with Similar Compounds

Similar Compounds

  • Methyl 4,6-dibromo-3-hydroxy-picolinate
  • Methyl 4,6-dibromo-3-methoxy-picolinate
  • Methyl 4,6-dichloro-3-(methoxymethoxy)picolinate

Uniqueness

Methyl 4,6-dibromo-3-(methoxymethoxy)picolinate is unique due to the presence of both bromine atoms and the methoxymethoxy group, which confer distinct chemical properties and reactivity compared to its analogs. This uniqueness makes it valuable for specific applications in research and industry .

Properties

IUPAC Name

methyl 4,6-dibromo-3-(methoxymethoxy)pyridine-2-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9Br2NO4/c1-14-4-16-8-5(10)3-6(11)12-7(8)9(13)15-2/h3H,4H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MYUWTSUPCNREAU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCOC1=C(N=C(C=C1Br)Br)C(=O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9Br2NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

354.98 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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